

Safety, handling, and storage of 7-(Bromomethyl)-4H-chromen-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(Bromomethyl)-4H-chromen-4-one

Cat. No.: B1641593

[Get Quote](#)

An In-depth Technical Guide to **7-(Bromomethyl)-4H-chromen-4-one**: Safety, Handling, and Storage

Introduction

7-(Bromomethyl)-4H-chromen-4-one is a member of the chromone family, a class of compounds with a wide range of biological activities.^[1] The presence of a reactive bromomethyl group makes it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.^[1] Chromone derivatives have been investigated for their potential as antibacterial, anti-inflammatory, and anti-cancer agents.^{[1][2][3][4]} This guide provides a comprehensive overview of the safety, handling, storage, and experimental protocols related to **7-(Bromomethyl)-4H-chromen-4-one** for researchers, scientists, and drug development professionals.

Safety and Hazard Identification

While a specific Safety Data Sheet (SDS) for **7-(Bromomethyl)-4H-chromen-4-one** is not readily available, data from closely related brominated chromone and coumarin derivatives indicate that this compound should be handled with care. The following information is based on analogous compounds and general principles of laboratory safety.

1.1 GHS Hazard Classification (Anticipated)

Based on related compounds such as 4-(Bromomethyl)-7-methoxycoumarin and other brominated organic molecules, the anticipated GHS classification for **7-(Bromomethyl)-4H-chromen-4-one** is as follows:

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation. [5]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation. [5] [6]
Specific target organ toxicity (single exposure)	3	H335: May cause respiratory irritation. [5] [6]
Acute Toxicity (Oral)	3	H301: Toxic if swallowed. [7]

1.2 Precautionary Statements

Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [5]
Prevention	P264	Wash skin thoroughly after handling. [8]
Prevention	P270	Do not eat, drink or smoke when using this product.
Prevention	P271	Use only outdoors or in a well-ventilated area. [5]
Prevention	P280	Wear protective gloves/protective clothing/eye protection/face protection. [9]
Response	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [7]
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [8]
Response	P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]
Response	P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] [9]
Storage	P403 + P233	Store in a well-ventilated place. Keep container tightly closed. [5]
Disposal	P501	Dispose of contents/container in accordance with

local/regional/national/international regulations.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	<chem>C10H7BrO2</chem>	[1]
Molecular Weight	239.07 g/mol	[1]
Appearance	Solid (form may vary)	[7]
Melting Point	Not available	[10]
Boiling Point	Not available	[10]
Storage Condition	Room temperature, away from light, stored in an inert gas	[11]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

3.1 Engineering Controls

- Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[\[9\]](#)
- Ensure safety showers and eyewash stations are readily accessible.[\[5\]](#)

3.2 Personal Protective Equipment

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[\[5\]](#)[\[12\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[\[9\]](#)[\[12\]](#) A lab coat or chemical-resistant apron should be worn.[\[5\]](#)

- Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5]

3.3 General Hygiene

- Avoid contact with skin, eyes, and clothing.[12]
- Do not breathe dust.[5]
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][9]
- Contaminated work clothing should not be allowed out of the workplace.[8]

Storage and Stability

4.1 Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
- For long-term stability, it is recommended to store at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[11]

4.2 Incompatible Materials

- Strong oxidizing agents.[5]
- Strong bases.[5]

4.3 Hazardous Decomposition Products

- Under fire conditions, hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (specifically hydrogen bromide).[5]

Experimental Protocols

The reactive bromomethyl group allows for various chemical transformations, most notably nucleophilic substitution reactions.[1]

5.1 Synthesis of 7-(Bromomethyl)-4H-chromen-4-one

While a direct, detailed synthesis protocol for the title compound is not available in the provided search results, a general method can be inferred from the synthesis of related chromones. One common route involves the bromination of a corresponding methyl-substituted chromone. A representative procedure would be as follows:

Reaction: 7-methyl-4H-chromen-4-one to **7-(Bromomethyl)-4H-chromen-4-one**.

Materials:

- 7-methyl-4H-chromen-4-one
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-4H-chromen-4-one (1 equivalent) in CCl₄.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with brine.

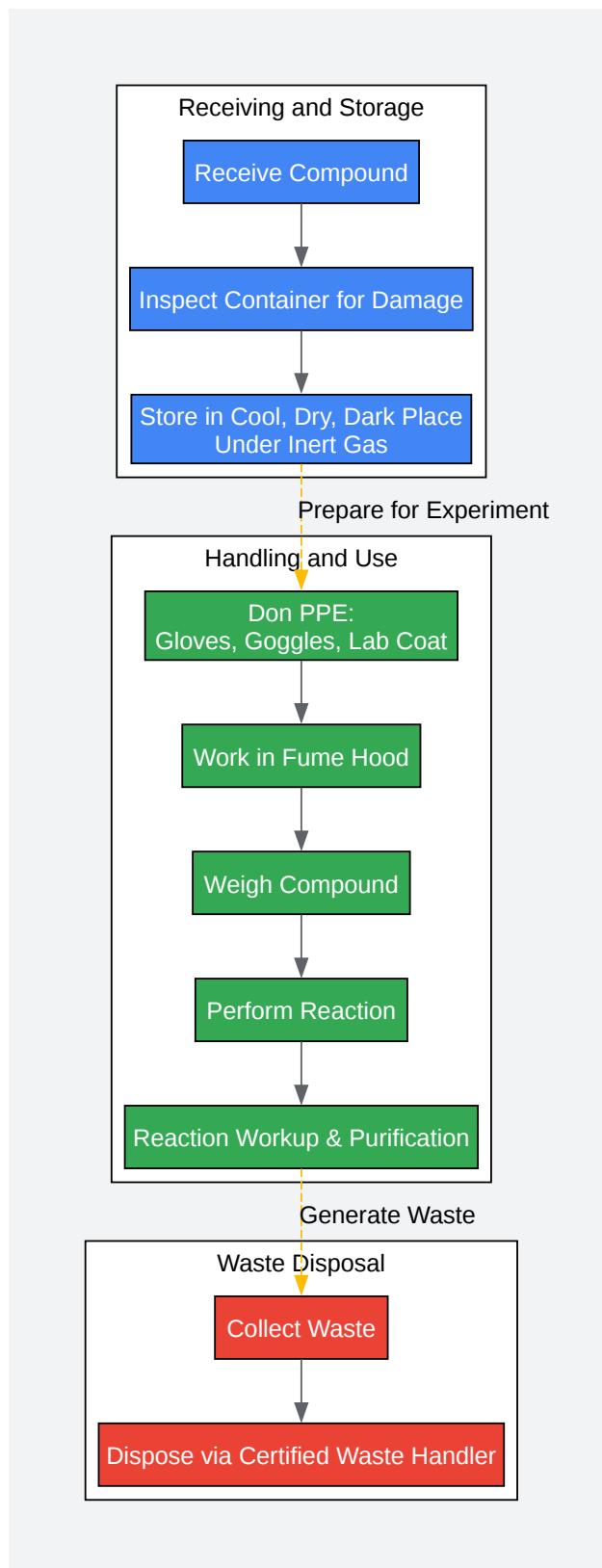
- Dry the organic layer over anhydrous Na_2SO_4 and filter.
- Concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure **7-(Bromomethyl)-4H-chromen-4-one**.

5.2 General Protocol for Nucleophilic Substitution

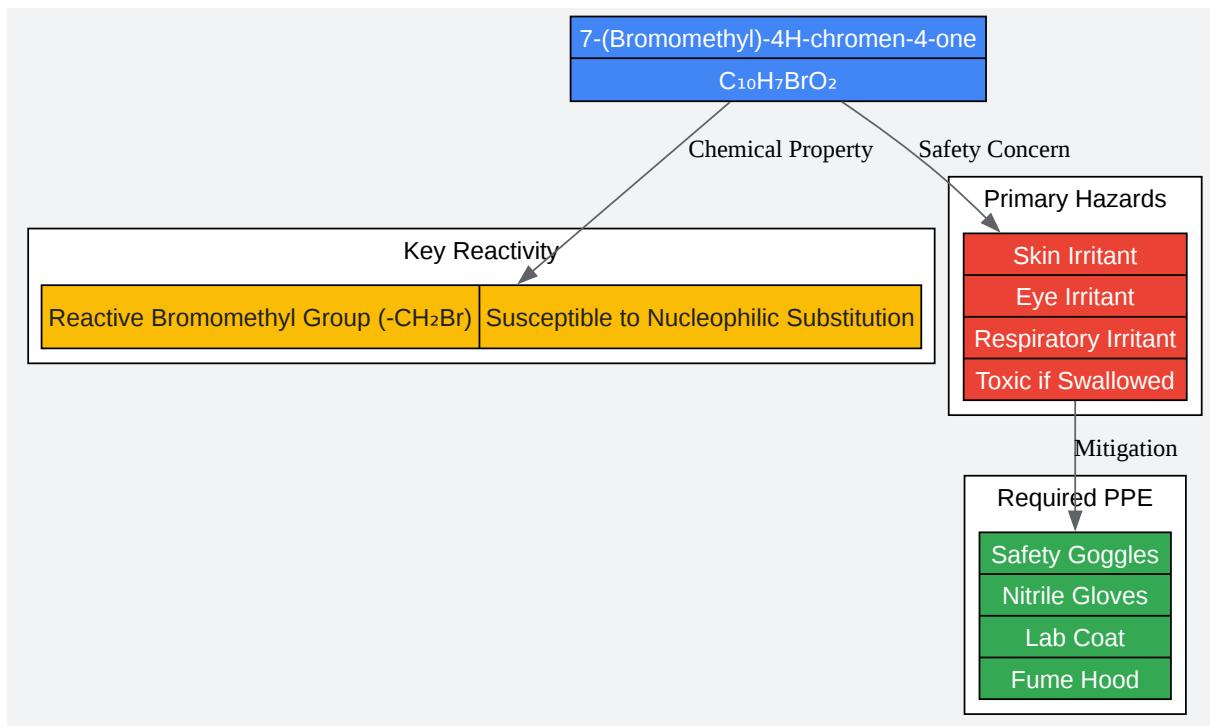
The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack.

Reaction: **7-(Bromomethyl)-4H-chromen-4-one** with a generic nucleophile (Nu-H).

Materials:


- **7-(Bromomethyl)-4H-chromen-4-one**
- Nucleophile (e.g., an amine, alcohol, or thiol) (1-1.2 equivalents)
- A suitable base (e.g., triethylamine, potassium carbonate) if the nucleophile is used as its salt.
- A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

Procedure:


- Dissolve **7-(Bromomethyl)-4H-chromen-4-one** (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
- Add the nucleophile (1-1.2 equivalents) and the base (if required) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
- Upon completion, quench the reaction with water.
- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting product by column chromatography or recrystallization.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for handling **7-(Bromomethyl)-4H-chromen-4-one**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of properties and safety measures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 7-(Bromomethyl)-4H-chromen-4-one [smolecule.com]

- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 7-Bromo-2-methyl-4H-chromen-4-one | 30779-72-7 | FBA77972 [biosynth.com]
- 7. 3-Bromo-7-chloro-4H-chromen-4-one | Sigma-Aldrich [sigmaaldrich.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 7-Bromo-4H-chromen-4-one [myskinrecipes.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Safety, handling, and storage of 7-(Bromomethyl)-4H-chromen-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1641593#safety-handling-and-storage-of-7-bromomethyl-4h-chromen-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com